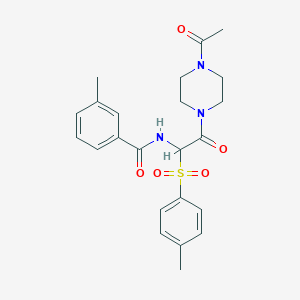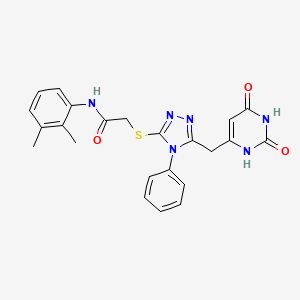
6-Methoxyisoquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It is used in the field of pharmaceutical testing .
Synthesis Analysis
The synthesis of 6-Methoxyisoquinoline involves using benzaldehyde as the starting material. m-Methoxybenzaldehyde is obtained through nitration, reduction, diazotization, hydrolysis, and methylation. 3-Methoxybenzaldehyde is obtained through condensation with nitromethane Schiff base and reduction of aluminum hydride -p-Phenylethylamine .Molecular Structure Analysis
The molecular structure of 6-Methoxyisoquinoline-8-carboxylic acid consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is UCTBSDPTGBFNIC-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- A method described for the synthesis of enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound useful in the synthesis of modulators of nuclear receptors, showcases its application in pharmaceutical chemistry. This synthesis process, involving dynamic kinetic resolution, underscores its potential in developing therapeutics (Forró et al., 2016).
Antimicrobial Activity
- Research on 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents highlights the structural relevance of methoxy and ethoxy derivatives (including 6-methoxyquinoline analogs) in combating bacterial infections. These compounds exhibited significant antibacterial activity and a favorable safety profile compared to other quinolone derivatives, indicating their potential as antimicrobial agents (Sánchez et al., 1995).
Fluorescence and Labeling Applications
- The novel fluorophore 6-Methoxy-4-quinolone was identified for its strong fluorescence across a wide pH range in aqueous media. This property, along with its stability, suggests its application as a fluorescent labeling reagent in biomedical analysis, further illustrating the compound's versatility beyond pharmaceutical applications (Hirano et al., 2004).
Chemical Synthesis and Modification
- The synthesis and evaluation of aminoquinones structurally related to marine Isoquinolinequinones, including modifications of 6-methoxyquinoline-5,8-quinone, reveal the cytotoxic potential of these compounds against various human tumor cell lines. This research indicates the role of 6-methoxyisoquinoline derivatives in developing anticancer agents (Delgado et al., 2012).
Safety and Hazards
properties
IUPAC Name |
6-methoxyisoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-4-7-2-3-12-6-10(7)9(5-8)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTBSDPTGBFNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=NC=CC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2091246-62-5 |
Source


|
| Record name | 6-methoxyisoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-methyl-1H-indol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2704448.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2704450.png)

![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2704455.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide](/img/structure/B2704457.png)
![2-chloro-N-{5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2704458.png)
![4-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2704460.png)


![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704465.png)

